5-Deschlorolifitegrast chemical structure and properties
5-Deschlorolifitegrast chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deschlorolifitegrast is recognized as a process-related impurity of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of 5-Deschlorolifitegrast. Due to the limited publicly available data on this specific impurity, this document leverages information on the parent compound, Lifitegrast, to infer potential biological activity and outlines general methodologies for its synthesis and analysis.
Chemical Structure and Identification
5-Deschlorolifitegrast is structurally similar to Lifitegrast, differing by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline ring system.
| Identifier | Value |
| IUPAC Name | (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
| CAS Number | 2322380-15-2[1] |
| Molecular Formula | C₂₉H₂₅ClN₂O₇S[2] |
| Molecular Weight | 581.04 g/mol [2] |
| SMILES | CS(=O)(=O)c1cccc(C--INVALID-LINK--C(=O)O)c1[1][3] |
| InChI | InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1[1] |
Physicochemical Properties
The physicochemical properties of 5-Deschlorolifitegrast are crucial for its isolation, characterization, and understanding its potential behavior. The following table summarizes the available data.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 138 – 153°C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [2] |
| Stability | Hygroscopic | [2] |
| pKa (Predicted) | 3.26 ± 0.10 | |
| Density (Predicted) | 1.438 ± 0.06 g/cm³ | |
| Boiling Point (Predicted) | 816.5 ± 65.0 °C |
Synthesis and Formation
As a process-related impurity, 5-Deschlorolifitegrast is likely formed during the synthesis of Lifitegrast. The specific step leading to the absence of the chlorine atom is not detailed in the public literature. However, a general synthetic approach for N-acyl-alpha-amino acids, which is the core structure of 5-Deschlorolifitegrast, involves the coupling of a carboxylic acid and an amino acid.
General Experimental Protocol for N-Acylation
A general method for the synthesis of N-acyl amino acids involves the activation of the carboxylic acid component, followed by reaction with the amino acid.
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Carboxylic Acid Activation: The carboxylic acid (e.g., 2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carboxylic acid) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent (e.g., DCC, EDC, HATU) and an activator (e.g., HOBt, NHS) are added, and the mixture is stirred at room temperature for a specified time to form the activated ester.
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Coupling Reaction: The amino acid component (e.g., (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid) is added to the reaction mixture, often with a base (e.g., triethylamine, diisopropylethylamine) to neutralize any acid formed. The reaction is stirred until completion, which is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is purified using techniques such as column chromatography, recrystallization, or preparative HPLC to yield the pure N-acyl amino acid.
Caption: General workflow for the synthesis of N-acyl amino acids.
Mechanism of Action (Inferred from Lifitegrast)
Specific biological activity data for 5-Deschlorolifitegrast is not publicly available. However, as a close structural analog and impurity of Lifitegrast, its mechanism of action is likely to be similar. Lifitegrast is a Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist. LFA-1 is a surface protein on T-cells, and its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells is a critical step in T-cell activation and the inflammatory cascade. By blocking this interaction, Lifitegrast inhibits T-cell mediated inflammation.
Caption: Inferred mechanism of action via LFA-1 antagonism.
Analytical Methodology
The analysis of 5-Deschlorolifitegrast, as an impurity in Lifitegrast, typically involves chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is generally used for the detection and quantification of Lifitegrast and its impurities.
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Column: A C18 column is commonly employed.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).
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Detection: UV detection at a wavelength where both Lifitegrast and its impurities have significant absorbance.
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Quantification: The concentration of 5-Deschlorolifitegrast is determined by comparing its peak area to that of a reference standard of known concentration.
Toxicological Information
There is no specific toxicological data available for 5-Deschlorolifitegrast in the public domain. Regulatory guidelines require that impurities in drug substances be controlled within acceptable limits. The limits for specified impurities in Lifitegrast are considered to be toxicologically acceptable based on the overall safety profile of the drug substance.
Conclusion
5-Deschlorolifitegrast is a known impurity of the ophthalmic drug Lifitegrast. While specific data on its synthesis, biological activity, and toxicology are limited, its structural similarity to the parent compound allows for inferences to be made. This guide provides a summary of the available chemical and physical data and outlines general methodologies relevant to its study. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this molecule.
